molecular formula C11H8Br2N2 B1480963 4-Bromo-6-(4-bromobenzyl)pyrimidine CAS No. 2097967-69-4

4-Bromo-6-(4-bromobenzyl)pyrimidine

Cat. No.: B1480963
CAS No.: 2097967-69-4
M. Wt: 328 g/mol
InChI Key: DASOMSSCPZMCLH-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-bromobenzyl)pyrimidine (CAS 2097967-69-4) is a high-value brominated pyrimidine derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. With the molecular formula C11H8Br2N2 and a molecular weight of 328.00 g/mol, this compound is a key synthetic intermediate for constructing more complex, biologically active molecules . Its structure, featuring reactive bromine sites, allows for further functionalization via cross-coupling reactions, making it a crucial precursor in organic synthesis. Recent scientific investigations highlight the significant research value of this pyrimidine scaffold. It serves as a core structure in developing novel therapeutic agents, particularly in osteoporosis treatment. Research published in 2024 demonstrates that structurally related pyrimidine derivatives exhibit potent bone anabolic properties, promoting osteogenesis by upregulating osteogenic gene expression (such as RUNX2) through the activation of the BMP2/SMAD1 signaling pathway. These compounds show high in vitro efficacy and have been validated in vivo for promoting bone formation, presenting a promising avenue for oral osteoporosis therapy . Furthermore, substituted pyrimidine analogues are extensively explored in oncology research, with studies identifying various bromo-pyrimidine derivatives as potent cytotoxic agents and inhibitors of kinases like Bcr/Abl, which is a critical target in leukemia . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-6-[(4-bromophenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASOMSSCPZMCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification of p-Bromophenylacetic Acid

  • Reagents: p-Bromophenylacetic acid, methanol, solid acid catalyst.
  • Conditions: Reflux at 65-70 °C for 5-6 hours.
  • Process: The acid is esterified to methyl p-bromophenylacetate by catalytic esterification. After reaction, the mixture is cooled below 30 °C, filtered to recover the catalyst, and methanol is removed under reduced pressure. The residue is dissolved in a hydrophobic solvent (e.g., toluene), washed with water, and concentrated to yield the ester intermediate.
  • Yield: Typically around 94-95%.

Step 2: Formation of Dimethyl 2-(4-bromophenyl) Malonate (Intermediate 2)

  • Reagents: Intermediate 1, sodium methoxide, methanol, dimethyl carbonate.
  • Conditions: Stirring under nitrogen atmosphere at 70-80 °C for 4-8 hours.
  • Process: Sodium methoxide and dimethyl carbonate react with the ester intermediate to form the malonate derivative, which is a key precursor for pyrimidine ring formation.
  • Yield: High, contributing to overall process efficiency.

Step 3: Cyclization to Form Pyrimidine Ring (Intermediate 3)

  • Reagents: Intermediate 2, formamidine hydrochloride.
  • Conditions: Stirring and heating at 20-30 °C for 15-17 hours.
  • Process: The malonate intermediate undergoes cyclization with formamidine hydrochloride to form 5-(4-bromophenyl)pyrimidine-4,6-diol or related pyrimidine intermediates.
  • Yield: Moderate to high, depending on reaction optimization.

Step 4: Halogenation (Chlorination/Bromination) of Pyrimidine Ring

  • Reagents: Intermediate 3, toluene, N,N-dimethylaminopyridine, solid phosgene (for chlorination), or appropriate brominating agents.
  • Conditions: Addition of phosgene at 20-35 °C, heating at 95-105 °C for 3-5 hours, followed by aqueous workup at 20-30 °C.
  • Process: The pyrimidine hydroxyl groups are converted to halides (chlorides or bromides) to yield the dihalogenated pyrimidine derivative.
  • Purification: Organic phases are extracted, solvents removed under reduced pressure, and the product is recrystallized from ethanol.
  • Yield: Approximately 73-86%, purity >99% by HPLC.

Adaptation for 4-Bromo-6-(4-bromobenzyl)pyrimidine

To prepare 4-Bromo-6-(4-bromobenzyl)pyrimidine, the key difference lies in introducing the 4-bromobenzyl substituent at the 6-position of the pyrimidine ring. This can be achieved by:

  • Using a 4-bromobenzyl halide or equivalent benzylating agent to substitute at the 6-position after pyrimidine ring formation.
  • Alternatively, modifying the starting bromophenylacetic acid to include a benzyl group or performing a selective substitution post-pyrimidine synthesis.

The general synthetic framework remains similar, but with an additional benzylation step or a tailored precursor.

Summary Table of Preparation Steps and Conditions

Step Reaction Reagents & Conditions Yield (%) Notes
1 Esterification p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux 5-6 h 94-95 Ester intermediate formation
2 Malonate Formation Sodium methoxide, methanol, dimethyl carbonate, 70-80 °C, N2, 4-8 h High Dimethyl 2-(4-bromophenyl) malonate
3 Cyclization Formamidine hydrochloride, 20-30 °C, 15-17 h Moderate-High Pyrimidine ring formation
4 Halogenation Toluene, N,N-dimethylaminopyridine, solid phosgene, 20-105 °C, 3-5 h 73-86 Conversion to dihalopyrimidine, purification by recrystallization

Research Findings and Optimization

  • The use of solid acid catalysts and controlled reflux conditions in step 1 improves esterification efficiency and catalyst recovery.
  • Nitrogen atmosphere during malonate formation (step 2) prevents oxidation and side reactions.
  • The cyclization step requires careful temperature control to maximize yield and purity.
  • Phosgene-based chlorination is effective but requires strict temperature and safety controls.
  • Purification by ethanol recrystallization yields high-purity products (>99% by HPLC).
  • Total yields for the multi-step synthesis range from approximately 52% to 75%, depending on optimization and scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(4-bromobenzyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Bromo-6-(4-bromobenzyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(4-bromobenzyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Brominated Pyrimidines with Varied Substituents

  • 4-Bromo-2,6-diphenylpyrimidine :

    • Structure : Pyrimidine with bromine at position 4 and phenyl groups at positions 2 and 5.
    • Properties : Similarity score 0.75 to the target compound. Phenyl groups enhance π-π stacking but reduce solubility in polar solvents .
    • Comparison : The absence of a benzyl group limits its ability to participate in secondary interactions (e.g., hydrogen bonding) compared to 4-bromo-6-(4-bromobenzyl)pyrimidine.
  • 5-Bromo-4-cyclopropyl-6-methylpyrimidine: Structure: Cyclopropyl and methyl substituents at positions 4 and 6. Properties: Lower molecular weight (213.07 g/mol) and predicted density (1.562 g/cm³) .

Table 1: Key Properties of Selected Brominated Pyrimidines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
4-Bromo-6-(4-bromobenzyl)pyrimidine C₁₁H₉Br₂N₂ 337.01 (calculated) 4-Br, 6-(4-Br-benzyl) Not reported
5g (1,3,4-oxadiazole derivative) C₁₅H₁₁BrF₃N₄OS 449.19 4-Br-benzylthio, trifluoromethylpyrazole Herbicidal, fungicidal
4-Bromo-2,6-diphenylpyrimidine C₁₆H₁₁BrN₂ 311.18 4-Br, 2,6-diphenyl Not reported
5-Bromo-4-cyclopropyl-6-methylpyrimidine C₈H₉BrN₂ 213.07 5-Br, 4-cyclopropyl, 6-Me Not reported

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-6-(4-bromobenzyl)pyrimidine, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via bromination of a pyrimidine precursor using agents like N-bromosuccinimide (NBS) or molecular bromine. Catalysts such as FeBr₃ are critical for regioselectivity. For example, bromination of 6-(4-bromobenzyl)pyrimidine at the 4-position requires inert conditions (e.g., dry DCM, 0–5°C) to minimize side reactions . Solvent polarity and temperature (e.g., reflux in acetonitrile) influence yield and purity. Optimization involves iterative adjustment of stoichiometry, catalyst loading, and reaction time, monitored by TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing 4-Bromo-6-(4-bromobenzyl)pyrimidine?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 351.93 for C₁₁H₈Br₂N₂) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and crystal packing, critical for structure-activity studies .

Q. What purification methods are effective for isolating 4-Bromo-6-(4-bromobenzyl)pyrimidine?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) separates brominated byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%), with monitoring via melting point (mp ~145–148°C) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of 4-Bromo-6-(4-bromobenzyl)pyrimidine?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps (~4.2 eV) to predict electrophilic substitution sites. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (e.g., pyrimidine N1) for functionalization . These tools guide synthetic modifications for targeted biological activity.

Q. What experimental strategies resolve contradictions in reported biological activity data for brominated pyrimidines?

  • Methodology :

  • Purity Validation : Ensure >98% purity via HPLC and elemental analysis to exclude impurities as confounding factors.
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) across studies.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., thieno[3,2-d]pyrimidines) to identify substituent effects .

Q. How can reaction mechanisms for nucleophilic substitutions involving 4-Bromo-6-(4-bromobenzyl)pyrimidine be elucidated?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Use deuterated solvents to study rate-limiting steps (e.g., C-Br bond cleavage).
  • Trapping Intermediates : Identify transient species (e.g., Meisenheimer complexes) via low-temperature NMR .
  • Computational Modeling : Transition state analysis (IRC plots) validates proposed mechanisms .

Q. What challenges arise in X-ray crystallographic analysis of 4-Bromo-6-(4-bromobenzyl)pyrimidine, and how are they addressed?

  • Methodology :

  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures at 4°C yields diffraction-quality crystals.
  • Disorder Mitigation : Refine anisotropic displacement parameters for bromine atoms to resolve rotational disorder in the benzyl group .
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets (<0.8 Å) .

Q. How can researchers design structure-activity relationship (SAR) studies for 4-Bromo-6-(4-bromobenzyl)pyrimidine derivatives?

  • Methodology :

  • Scaffold Modification : Introduce substituents (e.g., -OH, -NH₂) at the 2- or 5-positions to modulate electronic effects.
  • Biological Testing : Evaluate IC₅₀ values in enzyme inhibition assays (e.g., kinases) and correlate with computed logP values for bioavailability predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-6-(4-bromobenzyl)pyrimidine
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4-Bromo-6-(4-bromobenzyl)pyrimidine

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